An In-depth Technical Guide to Tauroursodeoxycholate-d4 (TUDCA-d4)
An In-depth Technical Guide to Tauroursodeoxycholate-d4 (TUDCA-d4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tauroursodeoxycholate-d4 (TUDCA-d4) is the deuterated analogue of Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid with significant cytoprotective properties. TUDCA-d4 serves as a critical internal standard for the accurate quantification of endogenous and administered TUDCA in complex biological matrices through mass spectrometry-based bioanalytical methods. This guide provides a comprehensive overview of TUDCA-d4, including its physicochemical properties, its role in robust analytical methodologies, and a summary of the key signaling pathways influenced by its non-deuterated counterpart, TUDCA. Detailed experimental protocols for its use in pharmacokinetic studies are provided, alongside tabulated quantitative data and visual representations of relevant biological pathways and experimental workflows to support researchers in their drug development and scientific endeavors.
Introduction
Tauroursodeoxycholic acid (TUDCA) is a taurine-conjugated secondary bile acid found in trace amounts in human bile. It has garnered significant scientific interest due to its potent cytoprotective and anti-apoptotic activities, primarily attributed to its function as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[1][2][3] TUDCA is being investigated for its therapeutic potential in a wide range of conditions, including cholestatic liver diseases, neurodegenerative disorders such as Alzheimer's and Parkinson's disease, and metabolic diseases like diabetes.[1][2][4]
Accurate and precise quantification of TUDCA in biological samples is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) to correct for variability during sample preparation and analysis.[5] Tauroursodeoxycholate-d4 (TUDCA-d4), a deuterated form of TUDCA, is the ideal internal standard for this purpose, ensuring the reliability and accuracy of analytical data.[6] This guide will delve into the technical aspects of TUDCA-d4, providing researchers with the necessary information for its effective application.
Physicochemical Properties of TUDCA-d4
TUDCA-d4 is structurally identical to TUDCA, with the exception of four deuterium atoms replacing four hydrogen atoms on the cholanoyl scaffold. This isotopic substitution results in a higher mass-to-charge ratio (m/z) without significantly altering its chemical properties.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₄₀D₄NO₆S | [7][8] |
| Molecular Weight | 525.7 g/mol | [7][8] |
| CAS Number | 2410279-94-4 | [6] |
| Synonyms | TUDCA-d4, 3α,7β-dihydroxy-5β-cholanoyl Taurine-d4, UR-906-d4 | [7][8] |
| Purity | Typically ≥95% deuterated forms (d₁-d₄) | [8][9] |
| Solubility | Soluble in DMF (≥25 mg/mL), DMSO (≥20 mg/mL), Ethanol (≥1 mg/mL) | [7][10] |
| Appearance | Crystalline solid | [7] |
Role of TUDCA-d4 in Bioanalysis
TUDCA-d4 is primarily utilized as an internal standard in quantitative bioanalytical methods, most commonly LC-MS/MS, for the determination of TUDCA concentrations in various biological matrices such as plasma, serum, and tissue homogenates.[6][9] The co-elution of TUDCA-d4 with the analyte of interest (TUDCA) allows for the correction of variations in sample extraction, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the measurement.[5]
Experimental Workflow for TUDCA Quantification
The following diagram illustrates a typical workflow for the quantification of TUDCA in plasma samples using TUDCA-d4 as an internal standard.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the quantification of TUDCA in plasma using TUDCA-d4 as an internal standard.
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TUDCA and TUDCA-d4 Stock Solutions (e.g., 1 mg/mL): Accurately weigh the required amount of TUDCA and TUDCA-d4 standards and dissolve in methanol to achieve the desired concentration. Store at -20°C.
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Calibration Standards and Quality Control (QC) Samples: Prepare a series of working solutions by serially diluting the TUDCA stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v). These working solutions are then spiked into blank plasma to create calibration standards and QC samples at various concentrations.
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Internal Standard Working Solution: Dilute the TUDCA-d4 stock solution with a suitable solvent (e.g., acetonitrile) to a final concentration appropriate for spiking into the plasma samples.
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To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 20 µL of the TUDCA-d4 internal standard working solution and vortex briefly.
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Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
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Vortex the mixture for 1-2 minutes.
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Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
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Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
The following table summarizes typical LC-MS/MS parameters for the analysis of TUDCA and TUDCA-d4.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Elution | A suitable gradient to separate TUDCA from endogenous interferences |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transition (TUDCA) | m/z 498.4 → 80.1 |
| MRM Transition (TUDCA-d4) | m/z 502.4 → 79.9 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | Optimized for the number of concurrent MRM transitions |
Quantitative Data and Pharmacokinetics
The use of TUDCA-d4 as an internal standard has enabled the generation of high-quality pharmacokinetic data for TUDCA. The following table presents a summary of pharmacokinetic parameters of TUDCA in rats following oral administration of cultured bear bile powder, where TUDCA-d4 was used as a surrogate analyte for quantification.
| Parameter | Value (Mean ± SD) |
| Tmax (h) | 1.00 ± 0.00 |
| Cmax (ng/mL) | 3520.00 ± 117.80 |
| AUC₀₋t (ng·h/mL) | 10000.00 ± 169.70 |
| AUC₀₋∞ (ng·h/mL) | 10200.00 ± 173.20 |
| t₁/₂ (h) | 1.80 ± 0.10 |
| MRT₀₋t (h) | 2.40 ± 0.10 |
| MRT₀₋∞ (h) | 2.50 ± 0.10 |
Data adapted from a pharmacokinetic study in rats.[11]
TUDCA Signaling Pathways
TUDCA exerts its beneficial effects through the modulation of several key signaling pathways. The following diagrams, created using the DOT language, illustrate the major mechanisms of action of TUDCA.
Alleviation of Endoplasmic Reticulum (ER) Stress
TUDCA acts as a chemical chaperone to reduce the accumulation of unfolded or misfolded proteins in the ER, thereby mitigating ER stress and inhibiting downstream apoptotic pathways.
Inhibition of Apoptosis
TUDCA inhibits both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A validated surrogate analyte UPLC-MS/MS assay for quantitation of TUDCA, TCDCA, UDCA and CDCA in rat plasma: Application in a pharmacokinetic study of cultured bear bile powder - PubMed [pubmed.ncbi.nlm.nih.gov]
